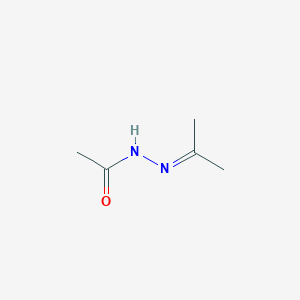
2,4-Dimethoxy-6-methylbenzaldehyde
Vue d'ensemble
Description
2,4-Dimethoxy-6-methylbenzaldehyde, also known as 4,6-Dimethoxy-o-tolualdehyde, is a chemical compound with the empirical formula C10H12O31. It has a molecular weight of 180.201.
Synthesis Analysis
The synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde is not explicitly mentioned in the search results. However, a related compound, 2,6-dimethoxyl-1,4-benzoquinone, has been synthesized through the Vilsmeier-Haack reaction2.Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxy-6-methylbenzaldehyde can be represented by the SMILES string COc1cc(C)c(C=O)c(OC)c11. The InChI representation is 1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H31.
Chemical Reactions Analysis
Specific chemical reactions involving 2,4-Dimethoxy-6-methylbenzaldehyde are not detailed in the search results. However, it’s worth noting that related compounds have been involved in reactions such as the Vilsmeier-Haack reaction2.Physical And Chemical Properties Analysis
2,4-Dimethoxy-6-methylbenzaldehyde has a melting point of 65-69 °C13. Its density is predicted to be 1.089±0.06 g/cm33.Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
A novel and economical route for the synthesis of 2,4-Dimethoxybenzaldehyde, closely related to the compound , has been developed using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF. This method yields a high purity product, showcasing its potential in synthesizing complex organic molecules with specific functional groups (Chen Xin-zhi, 2007).
Catalysis and Reaction Mechanisms
Research on self-terminated cascade reactions has identified methylbenzaldehydes, including structures similar to 2,4-Dimethoxy-6-methylbenzaldehyde, as critical intermediates in producing value-added chemicals from bioethanol. These reactions occur on hydroxyapatite catalysts, highlighting the role of specific aldehydes in renewable energy applications (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
Material Science
In material science, the synthesis and optical studies of metal complexes derived from dimethoxy benzaldehydes have been conducted. These studies aim to understand the optical properties of these complexes, which are crucial for developing photovoltaic materials and optical sensors. The research demonstrates how variations in the molecular structure of benzaldehydes affect the optical absorption spectra and electronic properties of their metal complexes (Athraa H. Mekkey, Fatima H. Mal, S. H. Kadhim, 2020).
Safety And Hazards
2,4-Dimethoxy-6-methylbenzaldehyde is classified as causing serious eye irritation (Category 2A, H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)4. Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound45. If contact occurs, immediate medical attention is advised45.
Orientations Futures
The search results do not provide specific future directions for 2,4-Dimethoxy-6-methylbenzaldehyde. However, given its potential as a chemical intermediate, future research could explore its applications in various chemical syntheses.
Propriétés
IUPAC Name |
2,4-dimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRFTGJNWSOWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291005 | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-methylbenzaldehyde | |
CAS RN |
7149-90-8 | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)






